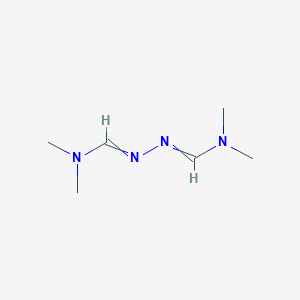

N,N'-Bis(dimethylaminomethylene)hydrazine

Übersicht

Beschreibung

N,N’-Bis(dimethylaminomethylene)hydrazine is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylaminomethylene groups attached to a hydrazine backbone. This compound is typically found as a white to almost white powder or crystalline solid and is sensitive to air, moisture, and heat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Bis(dimethylaminomethylene)hydrazine can be synthesized through the reaction of dimethylhydrazine with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{(CH3)2NNH2 + CH2O → (CH3)2NCH=N-N=CHN(CH3)2} ] This method involves the use of a base to facilitate the reaction and typically requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of N,N’-Bis(dimethylaminomethylene)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Bis(dimethylaminomethylene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The dimethylaminomethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N'-Bis(dimethylaminomethylene)hydrazine is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex nitrogen-containing compounds, which are essential in various chemical reactions. Its unique structure allows for diverse reactivity patterns, including:

- Oxidation : Can be oxidized to form nitrogen oxides.

- Reduction : Capable of being reduced to simpler hydrazine derivatives.

- Substitution Reactions : The dimethylaminomethylene groups can be substituted with other functional groups, enhancing its utility in synthetic chemistry .

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound. Its interactions with biomolecules are being studied for possible applications in drug development. The compound's reactivity allows it to form stable adducts with various biological targets, potentially leading to new therapeutic agents .

Biological Studies

The compound has been investigated for its biological activities, including its effects on cellular processes. Studies have shown that it can interact with peptide bonds, making it a candidate for developing peptide-based drugs or as a tool in peptide synthesis .

Industrial Applications

In industry, this compound serves as an intermediate in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex materials used in different industrial processes .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in the synthesis of modified peptides, highlighting its role in facilitating amide bond cleavage and peptide bond formation under controlled conditions. The results indicated high yields and specificity in producing desired peptide derivatives .

Case Study 2: Metal-Organic Frameworks

Research involving this compound led to the formation of metal-organic nanotubes through triazole linkages. This application showcases the compound's ability to act as a building block for complex structures in materials science .

Wirkmechanismus

The mechanism of action of N,N’-Bis(dimethylaminomethylene)hydrazine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Vergleich Mit ähnlichen Verbindungen

N,N’-Diformylhydrazine: Similar in structure but with formyl groups instead of dimethylaminomethylene groups.

N,N’-Diethylaminomethylenehydrazine: Similar but with ethyl groups instead of methyl groups.

N,N’-Bis(aminomethylene)hydrazine: Lacks the dimethyl groups, making it less sterically hindered.

Uniqueness: N,N’-Bis(dimethylaminomethylene)hydrazine is unique due to its specific structure, which imparts distinct reactivity and stability compared to its analogs. The presence of dimethylaminomethylene groups enhances its nucleophilicity and makes it a valuable reagent in organic synthesis .

Biologische Aktivität

N,N'-Bis(dimethylaminomethylene)hydrazine (C₆H₁₄N₄), also known by its CAS number 16114-05-9, is a nitrogen-containing compound with significant implications in biological and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two dimethylaminomethylene groups attached to a hydrazine backbone. It typically appears as a white to nearly white powder or crystalline solid. The compound is sensitive to air, moisture, and heat, necessitating careful handling and storage under inert conditions at low temperatures .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. This reactivity allows the compound to interact with various biomolecules, leading to the formation of stable adducts that can influence biological processes. The compound's mechanism can be summarized as follows:

- Covalent Bond Formation : The dimethylaminomethylene groups enhance nucleophilicity, allowing for effective interaction with electrophilic sites in biomolecules.

- Reactivity with Biomolecules : The compound can modify proteins, nucleic acids, and other cellular components, potentially altering their functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has been utilized in the synthesis of antibiotics like puromycin and its analogs .

- Anticancer Potential : Some derivatives have shown promise in anticancer applications, displaying efficacy against various cancer cell lines. The structural modifications of the compound can influence its activity against specific cancer types .

- Inhibition of Protein Biosynthesis : Similar compounds have been noted for their ability to inhibit protein biosynthesis in bacterial systems, indicating potential use as antimicrobial agents .

Case Study 1: Synthesis and Antimicrobial Testing

A study explored the synthesis of this compound derivatives and their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a viable alternative for treating resistant infections .

Case Study 2: Anticancer Activity

In another research effort, the anticancer properties of this compound were evaluated through in vitro assays. The findings revealed that specific modifications to the hydrazine backbone significantly increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N'-Diformylhydrazine | Contains formyl groups instead of dimethyl groups | Limited antimicrobial activity |

| N,N'-Diethylaminomethylenehydrazine | Ethyl groups instead of methyl groups | Reduced efficacy compared to dimethyl derivative |

| N,N'-Bis(aminomethylene)hydrazine | Lacks dimethyl groups | Less sterically hindered; lower reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N'-Bis(dimethylaminomethylene)hydrazine derivatives with high purity?

- Methodology :

- Use N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvents under reflux conditions to ensure efficient acylation or condensation reactions .

- Catalysts such as Ka3aHcKuu (LipueonoccKuu) improve methyl group transfer efficiency in methylnitroso derivatives .

- Purify products via recrystallization from methanol/water mixtures (e.g., for bis(4-n-nonyloxy)benzoyl hydrazine) .

- Monitor reactions with TLC and confirm purity via HPLC or elemental analysis .

Q. How should researchers characterize the structural conformation of this compound derivatives?

- Techniques :

- NMR spectroscopy (e.g., , ) to analyze boryl group conformations and methylene linkages .

- X-ray crystallography to resolve hydrogen-bonding geometries (e.g., C=OH-N interactions with bond lengths ~2.8–3.0 Å) .

- FTIR for identifying carbonyl (C=O, ~1650 cm) and N-H (~3200 cm) stretches .

Q. What solvent systems optimize the synthesis of hydrazine-based coordination polymers?

- Recommendations :

- Use ethanol or DMF with acid catalysts (e.g., HSO) for Schiff base formation .

- Polar aprotic solvents like acetonitrile enhance ligand-metal binding in MOFs .

- Avoid hydrolysis by maintaining anhydrous conditions during acylation .

Advanced Research Questions

Q. What mechanistic insights explain unexpected product formation during hydrazine derivative synthesis?

- Analysis :

- N,N'-bis(diacyl)hydrazines may form instead of cyclized products due to increased electrophilicity of carbonyl carbons via inductive effects (e.g., phenoxy groups) .

- Acidic conditions (e.g., p-toluenesulfonic acid ) favor hydrazide-hydrazone coupling over cycloaddition .

- Use DFT calculations to model transition states and validate proposed mechanisms .

Q. How can hydrogen-bonding interactions in hydrazine derivatives be leveraged for cocrystal engineering?

- Strategies :

- Design N,N'-bis(picolinoyl)hydrazine building blocks to form 1D–3D networks via N-HO and O-HN interactions .

- Utilize synthon prediction to prioritize robust hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) .

- Combine with dicarboxylic acids (e.g., pyromellitic acid) to stabilize charge-assisted bifurcated bonds .

Q. How can discrepancies in NMR data for hydrazine conformers be resolved?

- Approach :

- Perform variable-temperature NMR to assess rotational barriers of boryl or methylene groups .

- Compare experimental spectra with DFT-simulated chemical shifts .

- Use X-ray crystallography to correlate solid-state conformations with solution dynamics .

Q. What catalytic strategies enhance methyl group transfer efficiency in methylnitroso derivatives?

- Optimization :

- Employ Ka3aHcKuu catalysts to reduce activation energy for methyl migration .

- Adjust solvent polarity (e.g., toluene vs. DMF ) to stabilize transition states .

- Monitor reaction progress with in situ Raman spectroscopy .

Q. How can hydrazine derivatives be evaluated for biological activity?

- Protocol :

Eigenschaften

CAS-Nummer |

16114-05-9 |

|---|---|

Molekularformel |

C6H14N4 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |

InChI-Schlüssel |

AYTAYKXVFZPRAF-SFECMWDFSA-N |

SMILES |

CN(C)C=NN=CN(C)C |

Isomerische SMILES |

CN(/C=N\N=C/N(C)C)C |

Kanonische SMILES |

CN(C)C=NN=CN(C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.